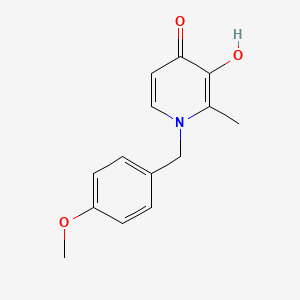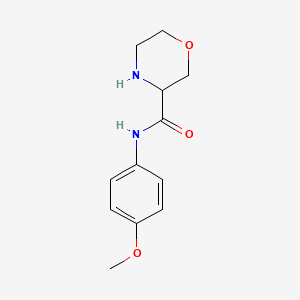![molecular formula C15H17N5O2 B11784674 1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11784674.png)
1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is a synthetic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a dimethoxyphenyl group attached to the triazole ring. The compound has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Fusion with Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through a series of condensation reactions, often involving the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.
Attachment of Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, using reagents such as dimethoxybenzene and suitable catalysts.
Formation of Ethanamine Group: The ethanamine group is introduced through reductive amination reactions, using reagents such as sodium cyanoborohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens, alkyl, or aryl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide, and arylating agents like phenylboronic acid.
Major Products:
Oxidation Products: Ketones, carboxylic acids, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine can be compared with other similar compounds, such as:
1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]thiadiazole): Similar structure but contains a thiadiazole ring instead of a pyridazine ring.
1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyrimidine): Similar structure but contains a pyrimidine ring instead of a pyridazine ring.
1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]benzothiazole): Similar structure but contains a benzothiazole ring instead of a pyridazine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17N5O2 |
|---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
1-[6-(2,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine |
InChI |
InChI=1S/C15H17N5O2/c1-9(16)15-18-17-14-7-5-12(19-20(14)15)11-8-10(21-2)4-6-13(11)22-3/h4-9H,16H2,1-3H3 |
InChI Key |
MXLSJGJKCOSHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C2N1N=C(C=C2)C3=C(C=CC(=C3)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate](/img/structure/B11784591.png)
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid](/img/structure/B11784593.png)





![2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid](/img/structure/B11784631.png)

![4-(2,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11784641.png)


![6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride](/img/structure/B11784671.png)

